molecular formula C16H17IN4O2S B11081395 8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 681835-32-5

8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11081395
CAS No.: 681835-32-5
M. Wt: 456.3 g/mol
InChI Key: FSNIZJLYJGOZTO-UHFFFAOYSA-N
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Description

8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound features a unique structure with an ethylsulfanyl group, an iodinated benzyl group, and two methyl groups attached to a purine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 3-iodobenzyl alcohol: This can be achieved by iodination of benzyl alcohol using iodine and a suitable oxidizing agent.

    Formation of 7-(3-iodobenzyl)-1,3-dimethylxanthine: This step involves the alkylation of 1,3-dimethylxanthine with 3-iodobenzyl alcohol under basic conditions.

    Introduction of the ethylsulfanyl group: The final step involves the substitution of a hydrogen atom at the 8-position of the purine ring with an ethylsulfanyl group using ethylthiol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodinated benzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The iodinated benzyl group can also facilitate the compound’s binding to specific proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-(3-iodobenzyl)-1,3-dimethylxanthine: Lacks the ethylsulfanyl group, resulting in different chemical properties and biological activities.

    8-(methylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in reactivity and potency.

Uniqueness

The presence of the ethylsulfanyl group in 8-(ethylsulfanyl)-7-(3-iodobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can enhance its biological activity and make it a valuable compound for research and development.

Properties

CAS No.

681835-32-5

Molecular Formula

C16H17IN4O2S

Molecular Weight

456.3 g/mol

IUPAC Name

8-ethylsulfanyl-7-[(3-iodophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H17IN4O2S/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-6-5-7-11(17)8-10/h5-8H,4,9H2,1-3H3

InChI Key

FSNIZJLYJGOZTO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC(=CC=C3)I)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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